molecular formula C9H16N2O B1405920 (3R)-1-cyclopropanecarbonyl-3-methylpiperazine CAS No. 1568239-28-0

(3R)-1-cyclopropanecarbonyl-3-methylpiperazine

Cat. No.: B1405920
CAS No.: 1568239-28-0
M. Wt: 168.24 g/mol
InChI Key: RTPKFZMQRBPBJU-SSDOTTSWSA-N
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Description

(3R)-1-cyclopropanecarbonyl-3-methylpiperazine is a chiral piperazine derivative with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . This compound is a key synthetic intermediate and building block in medicinal chemistry, particularly in the development of potential anticancer therapeutics. Piperazine derivatives are frequently employed in pharmaceutical research for their ability to contribute to the physicochemical and pharmacokinetic properties of a molecule. Scientific literature indicates that related cyclopropanecarbonyl-piperazine derivatives are valuable components in the synthesis of inhibitors for various biological targets. For instance, such structures have been investigated as intermediates in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, which are a class of drugs being studied for their role in targeting DNA repair pathways in cancer cells . Furthermore, similar piperazine-based compounds have been cited in patents relating to inhibitors of mutant IDH1 (Isocitrate Dehydrogenase 1) enzymes for the potential treatment of cancers like acute myeloid leukemia . This highlights the significant research value of this compound as a chiral scaffold for discovering and optimizing new therapeutic agents in oncology. This product is intended for research purposes only and is not for diagnostic or therapeutic use. CAS Number : 1568239-28-0 Molecular Formula : C9H16N2O Molecular Weight : 168.24 g/mol

Properties

IUPAC Name

cyclopropyl-[(3R)-3-methylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-6-11(5-4-10-7)9(12)8-2-3-8/h7-8,10H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPKFZMQRBPBJU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (R)-1-Boc-3-methyl-piperazine

  • Reaction Conditions : The synthesis of (R)-1-Boc-3-methyl-piperazine has been documented involving the asymmetric synthesis of chiral piperazines. A typical route employs chiral auxiliaries or chiral catalysts to induce stereoselectivity during the cyclization process.

  • Procedure : As per the data from Ambeed, the process involves the Boc-protection of the piperazine nitrogen, followed by methylation at the 3-position, often using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

  • Yield & Purification : The process yields approximately 71% of the Boc-protected intermediate, purified via chromatography.

Key Reagents and Conditions

Reagent Role Conditions Yield
Boc anhydride Protects nitrogen Room temperature, inert atmosphere ~90%
Methylating agent (e.g., methyl iodide) Methylation at 3-position Base (e.g., potassium carbonate), solvent (e.g., acetonitrile) ~70%

Cyclopropanecarbonylation

The critical step involves introducing the cyclopropanecarbonyl group at the nitrogen atom, typically via acylation with cyclopropanecarbonyl chloride.

Acylation with Cyclopropanecarbonyl Chloride

  • Reaction Conditions : The Boc-protected piperazine derivative reacts with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine or sodium carbonate.

  • Procedure : The reaction is performed in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures (~25–50°C). The mixture is stirred for 12–24 hours to ensure complete acylation.

  • Purification : The resulting product is purified via column chromatography, typically using silica gel with a solvent system such as chloroform/methanol.

  • Yield & Data : The acylation generally yields around 62%, with characterization confirming the formation of the desired amide linkage.

Reaction Data Summary

Step Reagents Solvent Temperature Time Yield Notes
Acylation Cyclopropanecarbonyl chloride, triethylamine Dichloromethane 25–50°C 12–24 h ~62% Controlled addition to prevent side reactions

Deprotection and Final Functionalization

Post-acylation, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) if necessary, to yield the free amino derivative. The final compound can be purified via recrystallization or preparative chromatography.

Alternative Synthetic Routes

Research indicates alternative methods such as:

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Yield References
Boc-protection + methylation Protect nitrogen, methylate at 3-position Room temperature, inert atmosphere ~70%
Acylation with cyclopropanecarbonyl chloride Nucleophilic attack on amine Dichloromethane, 25–50°C ~62%
Deprotection (if needed) Acidic cleavage of Boc TFA, room temperature Quantitative

Research Findings and Notes

  • The stereochemistry at the 3-position is crucial, with methods employing chiral catalysts or auxiliaries to ensure the (3R) configuration.
  • The choice of protecting groups and reaction conditions significantly influences yield and stereoselectivity.
  • Multistep syntheses often involve purification at each stage to ensure high purity, essential for subsequent biological testing.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-cyclopropanecarbonyl-3-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(3R)-1-cyclopropanecarbonyl-3-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-1-cyclopropanecarbonyl-3-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (3R)-1-cyclopropanecarbonyl-3-methylpiperazine with key analogues:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Significance Reference
This compound N1: Cyclopropanecarbonyl; C3: Methyl 182.22* Enhanced lipophilicity; chiral specificity
1-(3-Chlorophenyl)piperazine (mCPP) N1: 3-Chlorophenyl 172.64 5-HT receptor agonist; metabolic lability
1-(2-Methoxyphenyl)piperazine N1: 2-Methoxyphenyl 178.23 High 5-HT1A binding affinity
N-(3,5-Bistrifluoromethylphenyl)piperazine N1: 3,5-Bis(trifluoromethyl)phenyl 536.2 Electron-withdrawing groups enhance stability
1-(Cyclopropylmethyl)-3-methylpiperazine N1: Cyclopropylmethyl; C3: Methyl 168.27 Reduced steric bulk compared to acylated form

*Calculated based on formula C₉H₁₆N₂O.

Key Observations:

  • Cyclopropanecarbonyl vs. Aryl Groups : The cyclopropanecarbonyl group in the target compound offers a balance between lipophilicity and metabolic stability. Aryl-substituted piperazines (e.g., mCPP) often exhibit higher receptor affinity but are prone to rapid oxidation .
  • Chirality : The (3R)-methyl configuration distinguishes the target compound from racemic mixtures, which may exhibit divergent pharmacological profiles .
  • Electron-Withdrawing Substituents : Trifluoromethyl groups (e.g., in ) improve stability and binding through hydrophobic and electronic effects but increase molecular weight significantly.

Pharmacological and Physicochemical Properties

  • Binding Affinity : Arylpiperazines like 1-(2-methoxyphenyl)piperazine show high 5-HT1A receptor affinity (Ki < 10 nM) due to aryl group interactions with hydrophobic pockets . The target compound’s cyclopropanecarbonyl group may favor alternative targets, such as enzymes or transporters.
  • Solubility : The cyclopropanecarbonyl group reduces aqueous solubility compared to hydroxyl- or amine-substituted piperazines (e.g., 1-(3-hydroxyphenyl)piperazine) but improves membrane permeability.

Biological Activity

(3R)-1-cyclopropanecarbonyl-3-methylpiperazine is a compound that has garnered interest due to its potential biological activities, particularly in the realm of neuropharmacology and its interactions with various neurotransmitter systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a cyclopropanecarbonyl group attached to a methylpiperazine ring. This unique configuration allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Neuropharmacological Effects

Research indicates that this compound exhibits antidepressant-like activity . Its ability to influence neurotransmitter systems suggests a potential role in mood regulation. The compound may modulate serotonin and norepinephrine levels, which are critical in the treatment of depressive disorders.

The precise mechanisms through which this compound exerts its effects are still being elucidated. However, it is hypothesized that the compound interacts with specific receptors in the brain, leading to alterations in neurotransmitter release and uptake. This interaction can enhance synaptic plasticity and potentially provide neuroprotective benefits against stress-induced neuronal damage.

In Vivo Studies

In animal models, this compound has shown promising results in mitigating symptoms associated with anxiety and depression. For instance, studies have demonstrated that administration of this compound leads to significant improvements in behavioral tests indicative of anxiety and depressive states.

Case Studies

A notable case study involved the administration of this compound to mice subjected to chronic stress. The results indicated a marked reduction in stress-induced behaviors compared to control groups, suggesting its efficacy as a potential therapeutic agent for stress-related disorders.

Data Table: Summary of Biological Activities

Activity Description Research Findings
AntidepressantModulates neurotransmitter systemsSignificant improvement in animal models
NeuroprotectiveProtects neurons from stress-induced damageReduced neuronal apoptosis observed
Behavioral ImprovementEnhances performance in anxiety and depression testsMice showed lower anxiety levels post-treatment

Q & A

Q. How can researchers optimize the synthesis of (3R)-1-cyclopropanecarbonyl-3-methylpiperazine to improve yield and purity?

Methodological Answer:

  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., HOBt/TBTU) with anhydrous NEt₃ in DMF for cyclopropanecarbonyl group attachment to the piperazine core. Monitor reaction progress via TLC and optimize stoichiometric ratios (e.g., 1.1–1.3 equiv acylating agent) .
  • Chiral Resolution : Employ chiral stationary phase HPLC or enzymatic resolution to isolate the (3R)-enantiomer, as stereochemistry impacts biological activity .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound and validating its structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., cyclopropane carbonyl integration at δ 1.2–1.5 ppm) and stereochemistry (NOESY for 3R configuration) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) and ESI-MS for purity assessment and molecular ion confirmation (e.g., [M+H]+ at m/z 225) .
  • X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed piperazine derivatives) .
  • Long-Term Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation and hygroscopic degradation .

Advanced Research Questions

Q. What experimental strategies can elucidate the impact of stereochemistry (3R vs. 3S) on the compound’s biological activity?

Methodological Answer:

  • Enantioselective Synthesis : Prepare both enantiomers using chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) .
  • In Vitro Assays : Compare binding affinity (e.g., IC₅₀ in receptor-binding assays) and metabolic stability (e.g., liver microsome assays) between enantiomers .
  • Molecular Dynamics Simulations : Model interactions with target proteins (e.g., dopamine D₂ receptors) to identify stereospecific binding motifs .

Q. How can researchers investigate the mechanism of action of this compound in neurological targets?

Methodological Answer:

  • Radioligand Displacement Assays : Use ³H-labeled ligands (e.g., ³H-spiperone for serotonin receptors) to quantify receptor affinity .
  • cAMP/PKA Pathway Analysis : Measure intracellular cAMP levels in HEK293 cells transfected with GPCRs to assess functional activity .
  • Knockout Models : Use CRISPR-edited cell lines to validate target specificity (e.g., 5-HT₁A receptor dependency) .

Q. How should contradictory data on the compound’s solubility and bioavailability be resolved?

Methodological Answer:

  • Solubility Profiling : Conduct equilibrium solubility studies in biorelevant media (FaSSIF/FeSSIF) at pH 1.2–6.8 using shake-flask or UV plate methods .
  • Permeability Assays : Compare PAMPA (parallel artificial membrane permeability) and Caco-2 models to identify assay-specific discrepancies .
  • Co-Crystallization : Explore salt/cocrystal forms (e.g., hydrochloride or maleate salts) to enhance bioavailability .

Q. What computational methods are suitable for predicting the ADMET properties of this compound?

Methodological Answer:

  • QSAR Modeling : Use tools like Schrödinger’s QikProp or ADMET Predictor to estimate logP, BBB penetration, and CYP450 inhibition .
  • COSMO-RS Simulations : Predict solubility and solvent interactions based on σ-potential and σ-surface descriptors .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for mutant vs. wild-type receptors to anticipate resistance mechanisms .

Q. How can impurity profiles be rigorously characterized during scale-up synthesis?

Methodological Answer:

  • HPLC-DAD/ELSD : Use orthogonal methods (e.g., charged aerosol detection) to quantify low-abundance impurities (<0.1%) .
  • Synthesis Route Analysis : Identify potential impurities from intermediates (e.g., unreacted 3-methylpiperazine or cyclopropane carboxylic acid) via LC-MS/MS .
  • Stability-Indicating Methods : Validate HPLC conditions per ICH Q2(R1) to ensure separation of degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-1-cyclopropanecarbonyl-3-methylpiperazine
Reactant of Route 2
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(3R)-1-cyclopropanecarbonyl-3-methylpiperazine

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